Check Availability & Pricing

# Voxtalisib Technical Support Center: Troubleshooting Off-Target Effects

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |         |           |
|----------------------|---------|-----------|
| Compound Name:       | XL765   |           |
| Cat. No.:            | B560383 | Get Quote |

This technical support center provides researchers, scientists, and drug development professionals with guidance on understanding and mitigating potential off-target effects of Voxtalisib (also known as SAR245409 or **XL765**), a dual PI3K/mTOR inhibitor.

# **Frequently Asked Questions (FAQs)**

Q1: What are the primary targets of Voxtalisib?

Voxtalisib is a potent dual inhibitor of phosphatidylinositol 3-kinase (PI3K) and the mechanistic target of rapamycin (mTOR). It shows activity against all four class I PI3K isoforms and also inhibits both mTORC1 and mTORC2 complexes.[1][2][3][4][5]

Q2: Are there any known off-target effects of Voxtalisib?

Yes, the primary known off-target of Voxtalisib is the DNA-dependent protein kinase (DNA-PK). [2][3] Inhibition of DNA-PK can have implications for DNA repair and may contribute to the cellular response to Voxtalisib, particularly in combination with DNA-damaging agents.

Q3: How selective is Voxtalisib against the broader human kinome?

Voxtalisib has been demonstrated to be a highly selective kinase inhibitor. In a screening panel of 130 different protein kinases, Voxtalisib showed no cross-reactive inhibitory activity at concentrations up to 1.5  $\mu$ M.[6] This suggests that at typical experimental concentrations used to inhibit PI3K and mTOR, significant inhibition of a wide range of other kinases is unlikely.



Q4: What are some potential phenotypic consequences of Voxtalisib's off-target effects?

The inhibition of DNA-PK could potentially sensitize cells to radiation or chemotherapy. Researchers should consider this possibility when designing combination studies. It is also important to note that adverse events observed in clinical trials, such as nausea, fatigue, and hematological toxicities, may be due to a combination of on-target and potential, uncharacterized off-target effects.

Q5: My experimental results with Voxtalisib are unexpected. Could off-target effects be the cause?

While Voxtalisib is highly selective, unexpected results can occur. Before attributing them to off-target effects, consider the following:

- On-target effects in a new context: The PI3K/mTOR pathway is complex and regulates numerous cellular processes. Your unexpected phenotype could be a novel consequence of on-target pathway inhibition in your specific experimental system.
- Feedback loops: Inhibition of the PI3K/mTOR pathway can trigger feedback mechanisms, leading to the activation of other signaling pathways that may complicate the interpretation of results.[7][8]
- Experimental variability: Ensure that the unexpected results are reproducible and not due to experimental artifacts.

If these possibilities are ruled out, investigating potential off-target effects may be warranted.

# **Quantitative Data Summary**

The following tables summarize the in vitro inhibitory activity of Voxtalisib against its primary targets and known off-target.

Table 1: Voxtalisib IC50 Values for On-Target Kinases



| Target        | IC50 (nM)   |
|---------------|-------------|
| ΡΙ3Κα (p110α) | 39[1][2][3] |
| ΡΙ3Κβ (p110β) | 113[2][3]   |
| ΡΙ3Κγ (p110γ) | 9[1][2][3]  |
| ΡΙ3Κδ (p110δ) | 43[1][2][3] |
| mTORC1        | 160[1]      |
| mTORC2        | 910[1]      |

Table 2: Voxtalisib IC50 Values for Known Off-Target Kinase

| Target | IC50 (nM)    |
|--------|--------------|
| DNA-PK | 150[1][2][3] |

# **Signaling Pathway Diagrams**

The following diagrams illustrate the primary signaling pathway of Voxtalisib and its known off-target interaction.





Click to download full resolution via product page

Caption: Voxtalisib's on-target signaling pathway.





Click to download full resolution via product page

Caption: Voxtalisib's known off-target interaction.

### **Experimental Protocols**

Here are detailed methodologies for key experiments to investigate potential off-target effects of Voxtalisib.

### **In Vitro Kinase Inhibition Assay**

This protocol is for determining the IC50 value of Voxtalisib against a purified kinase of interest.

#### Materials:

- Purified recombinant kinase
- Kinase-specific substrate (peptide or protein)
- Voxtalisib (dissolved in DMSO)
- Kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.1% BSA)
- ATP solution



- [γ-33P]ATP (for radiometric assay) or appropriate reagents for non-radiometric detection (e.g., ADP-Glo™ Kinase Assay, Promega)
- 96-well or 384-well assay plates
- Scintillation counter or luminescence plate reader

#### Procedure:

- Prepare serial dilutions of Voxtalisib in DMSO. A typical starting concentration is 100 μM with 1:3 serial dilutions.
- In the assay plate, add 2 μL of each Voxtalisib dilution or DMSO (for control).
- Add 10 μL of the kinase/substrate mixture in kinase reaction buffer to each well.
- Incubate for 10 minutes at room temperature to allow for inhibitor binding.
- Initiate the kinase reaction by adding 8 μL of ATP solution (containing a mix of cold ATP and [γ-33P]ATP for radiometric assays). The final ATP concentration should be at or near the Km for the specific kinase.
- Incubate the reaction at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
- Stop the reaction (e.g., by adding phosphoric acid for radiometric assays or according to the non-radiometric kit instructions).
- For radiometric assays, spot the reaction mixture onto phosphocellulose paper, wash extensively to remove unincorporated [y-33P]ATP, and measure the incorporated radioactivity using a scintillation counter. For non-radiometric assays, follow the manufacturer's protocol for signal detection.
- Plot the percentage of kinase inhibition against the logarithm of Voxtalisib concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

### **Cellular Thermal Shift Assay (CETSA®)**

### Troubleshooting & Optimization





This protocol is to verify the direct binding of Voxtalisib to a potential target protein in a cellular context.

#### Materials:

- Cells expressing the target protein
- Voxtalisib (dissolved in DMSO)
- · Cell culture medium
- Phosphate-buffered saline (PBS)
- Lysis buffer (e.g., PBS with protease inhibitors)
- PCR tubes or 96-well PCR plates
- · Thermal cycler
- Western blot reagents (antibodies against the target protein and loading control)

#### Procedure:

- Culture cells to ~80% confluency.
- Treat the cells with Voxtalisib at the desired concentration or with DMSO (vehicle control) for a specified time (e.g., 1-2 hours).
- Harvest the cells, wash with PBS, and resuspend in lysis buffer.
- Aliquot the cell lysate into PCR tubes or a 96-well PCR plate.
- Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by a 3-minute incubation at room temperature.
- Centrifuge the samples at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
- Carefully collect the supernatant containing the soluble protein fraction.



- Analyze the amount of soluble target protein in each sample by Western blotting.
- A shift in the melting curve (i.e., the temperature at which the protein denatures and aggregates) in the presence of Voxtalisib compared to the vehicle control indicates direct target engagement.

### NanoBRET™ Target Engagement Assay

This protocol provides a quantitative measure of Voxtalisib's binding to a target protein in living cells.

#### Materials:

- Cells transiently or stably expressing the target protein fused to NanoLuc® luciferase
- NanoBRET™ Tracer specific for the kinase of interest
- Voxtalisib (dissolved in DMSO)
- Opti-MEM® I Reduced Serum Medium
- NanoBRET™ Nano-Glo® Substrate
- White, opaque 96-well or 384-well assay plates
- Luminometer capable of measuring luminescence at two wavelengths (e.g., 460nm and >600nm)

#### Procedure:

- Seed the cells expressing the NanoLuc®-target fusion protein into the assay plate and incubate overnight.
- Prepare serial dilutions of Voxtalisib in Opti-MEM®.
- Prepare the NanoBRET™ Tracer working solution in Opti-MEM®.
- Add the Voxtalisib dilutions or DMSO (control) to the wells.



- Immediately add the NanoBRET™ Tracer to all wells.
- Incubate the plate at 37°C in a CO2 incubator for 2 hours.
- Prepare the NanoBRET™ Nano-Glo® Substrate detection reagent according to the manufacturer's protocol.
- Add the detection reagent to all wells.
- Read the luminescence at 460nm (donor emission) and >600nm (acceptor emission).
- Calculate the NanoBRET<sup>™</sup> ratio (acceptor emission / donor emission). A decrease in the BRET ratio with increasing concentrations of Voxtalisib indicates competitive binding with the tracer.

## **Troubleshooting Guide**

Caption: Troubleshooting workflow for unexpected results.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Voxtalisib Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. Voxtalisib (XL765) in patients with relapsed or refractory non-Hodgkin lymphoma or chronic lymphocytic leukaemia: an open-label, phase 2 trial PMC [pmc.ncbi.nlm.nih.gov]
- 7. Suppression of feedback loops mediated by PI3K/mTOR induces multiple over-activation of compensatory pathways: an unintended consequence leading to drug resistance - PMC



[pmc.ncbi.nlm.nih.gov]

- 8. Resistance to Targeted Inhibitors of the PI3K/AKT/mTOR Pathway in Advanced Oestrogen-Receptor-Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Voxtalisib Technical Support Center: Troubleshooting Off-Target Effects]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b560383#potential-off-target-effects-of-voxtalisib]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com